molecular formula C13H11BrO2 B11842547 2-(Bromomethyl)naphthalene-4-acetic acid

2-(Bromomethyl)naphthalene-4-acetic acid

Cat. No.: B11842547
M. Wt: 279.13 g/mol
InChI Key: AIRRJGQEHDCYSE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-4-acetic acid is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)naphthalene-4-acetic acid typically involves the bromination of naphthalene derivatives followed by carboxylation. One common method is the bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 2-(bromomethyl)naphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromomethyl group can yield naphthylmethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various naphthalene derivatives depending on the nucleophile used.
  • Oxidation reactions produce naphthoic acids and other oxidized compounds.
  • Reduction reactions result in naphthylmethyl derivatives.

Scientific Research Applications

2-(Bromomethyl)naphthalene-4-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.

    Biology: The compound can be used to study the effects of naphthalene derivatives on biological systems, including their interactions with enzymes and receptors.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-4-acetic acid depends on its chemical reactivity. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, making it useful for modifying biological molecules. The compound can interact with molecular targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2-Naphthaleneacetic acid: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.

    2-(Chloromethyl)naphthalene: Similar reactivity but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    2-Bromo-6-methoxynaphthalene: Contains a methoxy group, which can influence its chemical properties and reactivity.

Uniqueness: 2-(Bromomethyl)naphthalene-4-acetic acid is unique due to the presence of both the bromomethyl and acetic acid groups, providing a combination of reactivity and functionality that is valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-[3-(bromomethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H11BrO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

AIRRJGQEHDCYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CBr

Origin of Product

United States

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